5-Methyl-3,3'-bipyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-methyl-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-5-11(8-13-6-9)10-3-2-4-12-7-10/h2-8H,1H3 |
InChI Key |
DZELYXTYNNLFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Coordination Chemistry of 5 Methyl 3,3 Bipyridine Ligands
Fundamental Principles of Bipyridine Coordination to Metal Centers
Bipyridine and its derivatives are prominent ligands in coordination chemistry, largely due to their ability to act as bidentate chelators. mdpi.comresearchgate.net This means that the two nitrogen atoms from the pyridine (B92270) rings can bind to a single metal center, forming a stable five-membered ring. This chelation significantly enhances the stability of the resulting metal complex compared to complexes with analogous monodentate pyridine ligands, a phenomenon known as the chelate effect. nih.gov The 2,2'-bipyridine (B1663995) structure is particularly effective for this, creating robust complexes that have been instrumental in understanding the thermodynamics and kinetics of metal ion complexation. nih.gov
The electronic properties of bipyridine ligands are characterized by their ability to act as both σ-donors and π-acceptors. The nitrogen lone pairs donate electron density to the metal's d-orbitals in a σ-fashion. Concurrently, the π* orbitals of the aromatic pyridine rings can accept electron density back from the metal's d-orbitals, a process called π-backbonding. This dual electronic role makes bipyridine a strong-field ligand, which leads to a significant splitting of the metal's d-orbitals. This "ligand field" effect is crucial in determining the electronic, magnetic, and optical properties of the complex, such as the intense metal-to-ligand charge transfer (MLCT) bands often observed in their visible spectra. wikipedia.org
The introduction of a methyl group to the bipyridine framework, as seen in 5-Methyl-3,3'-bipyridine, modifies the ligand's electronic and steric properties. Methyl groups are electron-donating, which increases the electron density on the pyridine rings. This enhanced electron density can strengthen the σ-donor character of the nitrogen atoms, potentially leading to stronger metal-ligand bonds and more stable complexes. nih.gov In some cases, the introduction of methyl substituents in bipyridine ligands has been shown to increase the energy of the MLCT band compared to the unsubstituted parent complex. nih.gov
The position of the methyl group is a critical factor. While substitutions at the 6,6'-positions can introduce significant steric hindrance that may prevent the formation of tris-bipyridine complexes, a methyl group at the 5-position, as in this compound, has a much smaller steric impact. tcichemicals.comtandfonline.com Its primary influence is electronic, modulating the ligand field strength and the redox properties of the metal complex without significantly distorting the coordination geometry.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of transition metal complexes with this compound is typically achieved by reacting a metal salt (e.g., chloride, nitrate, or sulfate) with the ligand in an appropriate solvent. The stoichiometry of the reactants, temperature, and choice of solvent can be varied to control the formation of complexes with different ligand-to-metal ratios, such as [M(L)Cl₂], [M(L)₂]²⁺, or [M(L)₃]²⁺, where L represents the bipyridine ligand.
These synthetic methods have been used to produce a wide variety of complexes with different transition metals. cmu.edu The resulting complexes adopt various coordination geometries, including distorted tetrahedral, square-pyramidal, and octahedral, depending on the metal ion's size, oxidation state, and electronic configuration. cmu.eduijcce.ac.ir For instance, iron(III) complexes with methyl-substituted bipyridines have been synthesized and shown to adopt high-spin configurations with octahedral or trigonal bipyramidal geometries. tandfonline.com
| Metal Ion | Complex Formula Example | Coordination Geometry | Reference |
|---|---|---|---|
| Iron(III) | [Fe(dmbipy)Cl₄]⁻ | Tetrahedral Anion | tandfonline.com |
| Iron(III) | [Fe(dmbipy)Cl₃(DMSO)] | Trigonal Bipyramidal | tandfonline.com |
| Nickel(II) | [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Distorted Square-Pyramidal | ijcce.ac.ir |
| Copper(II) | [Cu(3-mb)₂(bipy)(H₂O)] | Distorted Octahedral | iucr.org |
Note: dmbipy = 4,4'-dimethyl-2,2'-bipyridine; 6-mbipy = 6-methyl-2,2'-bipyridine (B1582009); 3-mb = 3-methylbenzoate; bipy = 2,2'-bipyridine. This table provides examples with related methyl-substituted bipyridines to illustrate common geometries.
Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of bipyridine ligands to a metal center. Upon complexation, the vibrational frequencies of the ligand undergo noticeable shifts. The most diagnostic region is typically between 1400 cm⁻¹ and 1650 cm⁻¹, which contains the C=C and C=N ring stretching vibrations. researchgate.net These bands often shift to higher frequencies upon coordination, which is indicative of the stiffening of the ring structure as the nitrogen lone pair donates electron density to the metal.
Furthermore, the formation of the metal-ligand bond gives rise to new vibrational modes at lower frequencies, typically in the far-infrared region (200-500 cm⁻¹). These bands are assigned to the metal-nitrogen (M-N) stretching vibrations. tandfonline.com The position of these M-N bands provides direct evidence of coordination and can offer insights into the strength of the metal-ligand bond. For example, in some iron(III) complexes with dimethyl-bipyridine, the Fe-N stretching vibration has been assigned to a band around 255 cm⁻¹. tandfonline.com Similarly, new bands corresponding to metal-oxygen stretches appear if other ligands like DMSO are also coordinated. tandfonline.com
| Vibrational Mode | Approximate Frequency in Free Ligand | Approximate Frequency in Metal Complex | Reference |
|---|---|---|---|
| C=N / C=C Ring Stretching | 1400 - 1600 | Shifts to higher frequency | researchgate.netchemmethod.com |
| C-H Out-of-Plane Bending | 700 - 850 | Shifts observed | researchgate.net |
| Metal-Nitrogen (M-N) Stretch | N/A | 250 - 550 | tandfonline.comchemmethod.com |
Based on a thorough review of the available scientific literature, there is a significant lack of specific research data concerning the coordination chemistry and bioinorganic applications of metal complexes formed with the ligand This compound .
The requested detailed information for the following sections could not be provided for this specific compound:
Investigation of Coordination Modes via Advanced Spectroscopic Techniques
Role in Bioinorganic Chemistry Contexts
While extensive research exists for other isomers, particularly chelating ligands like 5-methyl-2,2'-bipyridine (B31928) and various other substituted 2,2'-bipyridines, this information cannot be extrapolated to the this compound system. The difference in the linkage between the pyridine rings (3,3' vs. 2,2') fundamentally alters the ligand's coordination behavior. Unlike the well-studied chelating 2,2'-bipyridines which form stable five-membered rings with a single metal ion, 3,3'-bipyridine (B1266100) derivatives are incapable of chelation and typically act as bridging ligands to form polynuclear complexes or coordination polymers.
Searches for the specific compound, including by its CAS number (1082-67-3), did not yield publications containing the necessary experimental data on the NMR or UV-Visible spectroscopy of its metal complexes, nor its applications in bioinorganic chemistry. Therefore, to ensure scientific accuracy and strictly adhere to the subject matter, the requested article cannot be generated.
Advanced Applications and Research Directions
Catalysis and Catalyst Design
Bipyridine derivatives are fundamental ligands in transition-metal catalysis due to their strong coordination capabilities. nih.gov The specific geometry of 3,3'-bipyridine (B1266100), where the nitrogen atoms are positioned on different rings, allows for the formation of unique coordination complexes that can act as catalysts or be incorporated into larger catalytic frameworks.
Homogeneous and Heterogeneous Catalytic Systems Utilizing 5-Methyl-3,3'-bipyridine Ligands
The utility of bipyridine ligands in both homogeneous and heterogeneous catalysis is well-documented. nih.govnbinno.com In homogeneous systems, metal complexes of bipyridine derivatives can catalyze a wide array of organic transformations, including cross-coupling reactions. nih.gov The electronic and steric properties of the bipyridine ligand play a crucial role in the efficiency and selectivity of these catalysts. The methyl substituent in this compound can influence the catalytic activity by modifying the electron density at the nitrogen atoms and by introducing steric hindrance that can affect substrate binding and product release.
For heterogeneous catalysis, 3,3'-bipyridine units can be incorporated into solid supports, such as polymers or metal-organic frameworks (MOFs), to create recyclable and robust catalytic materials. While specific studies detailing the use of this compound in such systems are not extensively reported, the general principles of catalyst design suggest its potential utility. For instance, substituted bipyridine ligands have been successfully integrated into Rh(III) complexes for applications in H/D exchange reactions, demonstrating the tunability of such catalytic systems. sfasu.edu The synthesis of various bipyridine derivatives is often achieved through metal-catalyzed cross-coupling reactions like Suzuki, Negishi, and Stille couplings. nih.gov
| Catalytic System | Ligand Type | Potential Application | Key Feature |
| Homogeneous | Metal complexes of this compound | Cross-coupling, Oxidation | Tunable electronic and steric properties |
| Heterogeneous | This compound incorporated in MOFs/polymers | Recyclable catalysis | Robustness and ease of separation |
Application in Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. researchgate.net Transition metal complexes, particularly those of ruthenium and iridium with bipyridine-type ligands, are common photocatalysts. acs.orgresearchgate.net These complexes can absorb visible light and exist in long-lived excited states, enabling them to participate in single-electron transfer processes that initiate catalytic cycles. acs.orgnih.gov
The photophysical and redox properties of these photocatalysts can be fine-tuned by modifying the ligand structure. acs.org While the majority of research has focused on 2,2'-bipyridine (B1663995) and its derivatives, the 3,3'-bipyridine scaffold offers a different coordination geometry that could lead to novel photocatalytic activities. The introduction of a methyl group, as in this compound, could further alter the excited-state energies and redox potentials of the resulting metal complexes. Although direct applications of this compound in photoredox catalysis are not yet prominent in the literature, the foundational principles of photocatalyst design suggest that its unique electronic signature could be harnessed for novel transformations.
Development of Chiral 3,3'-Bipyridine Ligands for Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral bipyridine ligands have been successfully employed in a variety of enantioselective transformations. researchgate.net The development of chiral ligands based on the 3,3'-bipyridine framework is an active area of research.
A notable example is the synthesis of (S,S)-(-)-5,5'-(3,3'-Bipyridyl)dialkanediols, which have been shown to act as asymmetric autocatalysts in the enantioselective addition of dialkylzincs to 3,3'-bipyridine-5,5'-dicarbaldehyde. researchgate.net This work demonstrates that high enantioselectivity can be achieved with chiral catalysts derived from the 3,3'-bipyridine core. researchgate.net While this example does not feature a 5-methyl substituent, it underscores the potential of the 3,3'-bipyridine scaffold in asymmetric synthesis. The strategic placement of a methyl group on a chiral 3,3'-bipyridine ligand could provide additional steric control, potentially enhancing the enantioselectivity of catalytic reactions. The synthesis of a variety of chiral 2,2'-bipyridine-type ligands has been reported, with applications in asymmetric allylic substitution, oxidation, and cyclopropanation, further highlighting the versatility of the bipyridine core in asymmetric catalysis. acs.orgdurham.ac.ukthieme-connect.com
| Chiral Ligand Example | Catalytic Reaction | Enantioselectivity (ee) |
| (S,S)-(-)-5,5'-(3,3'-Bipyridyl)dialkanediols | Addition of diisopropylzinc (B128070) to 3,3'-bipyridine-5,5'-dicarbaldehyde | up to 98.6% |
Materials Science and Functional Materials
The rigid and planar structure of the bipyridine unit makes it an excellent building block for the construction of functional materials with tailored properties. These materials find applications in areas such as electronics, sensing, and gas storage. researchgate.netresearchgate.net
Design and Synthesis of Functional Materials Incorporating 3,3'-Bipyridine Units
The ability of 3,3'-bipyridine to act as a bridging ligand allows for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials consist of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity, luminescence, and magnetic behavior, are highly dependent on the nature of the metal and the organic linker.
While there is a lack of specific reports on functional materials derived from this compound, related structures have been investigated. For example, a one-dimensional coordination polymer has been synthesized using 3,3',5,5'-tetrabromo-4,4'-bipyridine as a linker with Co(II) ions. mdpi.com This demonstrates the feasibility of using substituted bipyridines to create novel material architectures. The methyl group in this compound could influence the packing of the resulting framework and its interactions with guest molecules.
Integration into Polymeric and Supramolecular Frameworks
Beyond coordination polymers, 3,3'-bipyridine units can be integrated into the backbone of organic polymers to create materials with specific optical and electronic properties. For instance, π-conjugated polymers containing bipyridine moieties have been synthesized and their ability to form chiral higher-order structures has been investigated. rsc.orgacs.org The bipyridine units in these polymers can play a crucial role in dictating the polymer's conformation, such as promoting a helical fold. rsc.org
Applications in Optoelectronic Devices and Light-Emitting Electrochemical Cells
The application of bipyridine-based metal complexes is a cornerstone of modern optoelectronics, particularly in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). While significant research has focused on 2,2'-bipyridine and its derivatives due to their excellent chelating properties with metals like iridium(III) and copper(I), the specific use of this compound in these devices is not extensively documented in current literature. cmu.edursc.orgacs.org
Research in LECs often utilizes methyl-substituted bipyridine ligands to enhance device performance. For instance, complexes using 6-methyl-2,2'-bipyridine (B1582009) and 6,6'-dimethyl-2,2'-bipyridine (B1328779) have been synthesized and studied for their electroluminescent properties. rsc.org The substitution with methyl groups can influence the photophysical characteristics of the metal complexes, leading to improved stability and efficiency in LECs. unito.it Similarly, iridium(III) complexes with various bipyridine ligands are widely explored as phosphorescent emitters in OLEDs. rsc.orggoogle.com However, the focus remains predominantly on isomers that facilitate strong metal chelation, a characteristic less pronounced in the 3,3'-bipyridine scaffold. The unique angular geometry of 3,3'-bipyridine derivatives could potentially be exploited to create novel emitters with distinct properties, though this remains an area for future exploration.
Utilization in Redox Flow Battery Systems
Redox flow batteries (RFBs) represent a promising technology for large-scale energy storage, and organic redox-active materials, including bipyridine complexes, are being investigated to replace traditional metal-based systems. mdpi.comacs.org Bipyridine ligands are attractive due to their electrochemical stability and the tunability of their redox potentials through substitution. mdpi.com
Current research highlights the use of various bipyridine isomers in both aqueous and non-aqueous RFBs. For example, tris(bipyridyl)iron complexes have been employed as high-potential catholytes in aqueous systems. researchgate.net Studies have also explored how modifying bipyridine ligands, such as through 5,5'-substitution, can create molecules with reversible redox couples suitable for anolytes. nih.gov Despite this broad interest in bipyridines for RFB applications, specific studies detailing the performance and utilization of this compound as a ligand in redox-active complexes are not prominent. The majority of development has centered on 2,2'- and 4,4'-bipyridine (B149096) derivatives, which offer more conventional coordination environments for stable redox cycling. nih.govpurdue.edu
Supramolecular Chemistry and Self-Assembly Processes
The rigid, angular structure of the 3,3'-bipyridine scaffold makes it an exceptional building block in supramolecular chemistry, where non-covalent interactions are harnessed to construct complex, functional architectures.
Engineering Supramolecular Architectures with 3,3'-Bipyridine Scaffolds
The divergent orientation of the nitrogen atoms in 3,3'-bipyridine prevents simple chelation and instead promotes the formation of extended, multi-component structures. This property is exploited to build sophisticated two- and three-dimensional supramolecular ensembles through coordination-driven self-assembly. acs.org By combining 3,3'-bipyridine-based ligands with metal ions that have specific coordination geometries, chemists can design and synthesize a variety of architectures, including molecular polygons and polyhedra. The predictable nature of metal-ligand bonds allows for precise control over the final structure. acs.org The addition of a methyl group, as in this compound, can subtly modify the steric and electronic properties of the ligand, influencing the packing and stability of the resulting supramolecular assembly.
Construction of Metallo-Supramolecular Assemblies and Helicates
One of the most elegant applications of bipyridine ligands is in the self-assembly of helicates—chiral, helical structures formed by the wrapping of ligand strands around a series of metal ions. tandfonline.comchimia.ch While oligomers of 2,2'-bipyridine are famous for forming double and triple helicates with ions like copper(I) and iron(II), the unique geometry of 3,3'-bipyridine can also be incorporated into such intricate designs. rsc.orgresearchgate.net These metallo-supramolecular structures are held together by the coordination bonds between the nitrogen atoms of the bipyridine units and the metal centers. The resulting helical structures can possess unique chiroptical properties and have potential applications in areas such as asymmetric catalysis and molecular recognition. The self-assembly process is highly programmed, with the final structure dictated by the information encoded in the ligand and the coordination preference of the metal ion. tandfonline.comacs.org
Investigations into Molecular Recognition and Host-Guest Chemistry
Supramolecular structures built from bipyridine scaffolds can feature well-defined cavities and binding pockets, making them ideal candidates for studies in molecular recognition and host-guest chemistry. acs.orgnih.govrsc.org These systems involve a larger "host" molecule selectively binding a smaller "guest" molecule or ion through non-covalent interactions. nih.govacs.org The design of hosts with specific shapes, sizes, and chemical functionalities allows for the selective recognition of complementary guests. While much of the research in this area has utilized macrocyclic hosts or cages assembled from other bipyridine isomers, the principles are directly applicable to architectures derived from 3,3'-bipyridine. The angular nature of the 3,3'-bipyridine unit can be used to construct hosts with unique cavity geometries, potentially leading to novel selectivities for various guest molecules. acs.org
Photophysical and Electrochemical Investigations of 5 Methyl 3,3 Bipyridine Systems
Electrochemical Characterization and Redox Properties
Cyclic Voltammetry for Redox Potential Determination:No cyclic voltammetry data or reports on the redox potentials (for either metal-centered or ligand-centered processes) for complexes of 5-Methyl-3,3'-bipyridine were found.
Without these foundational experimental results, any attempt to construct the requested article would be speculative and not based on factual, scientific findings for the specified compound. A table of mentioned compounds has been omitted as no article content could be generated.
Information regarding "this compound" is currently unavailable in the searched scientific literature.
Following a comprehensive search for scholarly articles and data pertaining to the photophysical and electrochemical properties of the specific chemical compound "this compound," it has been determined that there is no available research focusing on the topics outlined in the request.
The specified sections for the article were:
Establishing Structure-Electrochemical Property Relationships
Searches for electrochemical studies, cyclic voltammetry data, redox potentials, and analyses of metal complexes involving the this compound ligand did not yield any specific results. While extensive literature exists on the electrochemical behavior of other bipyridine isomers and their derivatives, this information does not apply to the unique structure of this compound. General principles regarding how methyl-substitution can influence the electronic properties of bipyridine ligands are known; for instance, methyl groups can act as weak electron-donating groups, which typically shifts redox potentials. Furthermore, substitution at the 3 and 3' positions may introduce steric effects that influence the coordination geometry and electronic structure of potential metal complexes.
However, without specific experimental data or computational studies for this compound, any discussion on its ligand-based and metal-centered redox processes or its structure-electrochemical property relationships would be purely speculative.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, due to the absence of published studies on this particular compound.
Theoretical and Computational Studies on 5 Methyl 3,3 Bipyridine
Quantum Chemical Methodologies
Quantum chemical methodologies are indispensable tools for the theoretical investigation of molecular systems, providing deep insights into their structure and behavior at the electronic level. These computational methods are used to solve the Schrödinger equation, offering a foundational understanding of chemical phenomena. For 5-Methyl-3,3'-bipyridine, these techniques allow for a detailed exploration of its geometric and electronic properties, which are crucial for predicting its behavior in various chemical environments.
Ab Initio Calculations for Molecular Structure and Conformation
Table 1: Illustrative Geometric Parameters for this compound from a Hypothetical Ab Initio Calculation
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-C (within rings) | ~1.39 - 1.40 | |
| C-N (within rings) | ~1.33 - 1.34 | |
| C-C (inter-ring) | ~1.49 | |
| C-C (methyl) | ~1.51 | |
| C-H | ~1.08 - 1.09 | |
| Bond Angles (°) | ||
| C-N-C (in rings) | ~117 - 118 | |
| C-C-C (in rings) | ~118 - 121 | |
| N-C-C (inter-ring) | ~121 | |
| Dihedral Angle (°) | ||
| N-C-C-N | ~30 - 45 |
Note: The values in this table are representative examples for a substituted bipyridine system and are for illustrative purposes.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become one of the most popular methods for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. arxiv.org Unlike wave-function-based ab initio methods, DFT calculates the total energy of a system based on its electron density. nih.gov For this compound, DFT methods, often using hybrid functionals like B3LYP, are applied to optimize the molecular geometry and to predict its electronic properties and chemical reactivity. iucr.orgscispace.com DFT calculations can provide insights into various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which help in understanding how the molecule will interact with other chemical species. The accuracy of DFT allows for reliable predictions of the molecule's behavior in chemical reactions.
Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This methodology is crucial for understanding a molecule's response to light, making it a powerful tool for predicting spectroscopic properties. nih.govpsu.edu For this compound, TDDFT calculations can determine the energies of vertical electronic transitions, which correspond to the absorption of light. These calculated transition energies and their corresponding oscillator strengths can be used to simulate the molecule's UV-Visible absorption spectrum, providing valuable information about its photophysical characteristics. iucr.org
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides fundamental insights into its stability, reactivity, and physical properties. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its role in chemical synthesis and materials science.
HOMO-LUMO Energy Gap and Molecular Orbital Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.comacs.org
For this compound, the HOMO and LUMO are expected to be π-type orbitals delocalized over the bipyridine framework. The methyl group, being an electron-donating group, would likely raise the energy of the HOMO, potentially leading to a slightly smaller energy gap compared to the unsubstituted 3,3'-bipyridine (B1266100).
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Orbital/Parameter | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | LUMO - HOMO |
Note: These are illustrative values based on typical DFT calculations for similar aromatic nitrogen heterocycles and are not specific experimental or calculated data for this molecule.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its interaction with other species. nih.gov An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different potential regions. researchgate.net Typically, red-colored regions represent negative electrostatic potential, indicating areas of high electron density that are prone to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. nih.gov
For this compound, an MEP map would reveal regions of high negative potential (red) localized around the two nitrogen atoms, reflecting the high electronegativity and the presence of lone pairs of electrons. These sites are the most likely points for protonation or coordination with metal cations. Regions of positive potential (blue) would be expected around the hydrogen atoms of the pyridine (B92270) rings and the methyl group. This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and π-stacking, and for predicting the molecule's reactive behavior. rsc.orgmdpi.com
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of chemical reactions at a molecular level. For a molecule like this compound, these methods could provide profound insights into its reactivity, the pathways of its transformations, and the energetic landscapes of these processes.
Theoretical Elucidation of Reaction Pathways and Transition States
To understand how this compound might react to form new products, computational chemists would typically map out the potential energy surface for the proposed reaction. This involves identifying the most energetically favorable route from reactants to products.
A critical aspect of this process is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product. By calculating the energy of this transition state, chemists can determine the activation energy of the reaction, a key factor in predicting the reaction rate.
The general approach involves:
Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and a guessed structure for the transition state are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the exact saddle point on the potential energy surface that corresponds to the transition state.
Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A true minimum (reactant or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
For a hypothetical reaction involving this compound, these calculations would provide crucial data on the feasibility of the reaction and the structure of the high-energy intermediate state.
Understanding Nucleophilic Attack and Functionalization Mechanisms
Nucleophilic attack is a fundamental reaction type in organic chemistry, and understanding how a nucleophile might interact with this compound is key to predicting its functionalization. The two pyridine rings in 3,3'-bipyridine are electron-deficient, making them potential sites for nucleophilic attack, especially when activated. The position of the methyl group on one of the rings would influence the electron density distribution and, therefore, the regioselectivity of such an attack.
Computational studies would typically model the approach of a nucleophile to the this compound molecule. By calculating the energies of different possible attack trajectories and the resulting intermediates, researchers can predict the most likely site of functionalization.
Key aspects that would be investigated include:
Molecular Electrostatic Potential (MEP): An MEP map would be generated for this compound to visualize the electron-rich and electron-deficient regions of the molecule. The electron-deficient (more positive) areas would be the most likely targets for nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound would provide insights into the initial interactions and the feasibility of the reaction. A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile generally indicates a more favorable reaction.
Without specific published research on this compound, it is not possible to provide concrete data or detailed findings for these subsections. The methodologies described, however, represent the standard computational approaches that would be necessary to generate such insights.
Functionalization and Derivatization Strategies for 5 Methyl 3,3 Bipyridine
Selective Chemical Modifications of the Bipyridine Core
Selective modifications of the bipyridine core of 5-Methyl-3,3'-bipyridine are essential for fine-tuning its electronic and steric characteristics. Key strategies include metal-catalyzed cross-coupling reactions and directed ortho-metalation, which allow for the precise introduction of various substituents onto the pyridine (B92270) rings.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools for forming new carbon-carbon bonds on the bipyridine framework. iastate.edumdpi.comrsc.org These reactions typically involve the coupling of a halogenated bipyridine derivative with an organometallic reagent. For instance, a bromo-substituted this compound can be reacted with an arylboronic acid (Suzuki), an organozinc reagent (Negishi), or an organotin reagent (Stille) to introduce new aryl groups. mdpi.comorgsyn.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. iastate.edumdpi.com Nickel-catalyzed couplings are also gaining prominence as a more economical alternative to palladium. rsc.org
Directed ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a highly effective method for functionalizing the positions ortho to the pyridine nitrogen atoms. organic-chemistry.orgwikipedia.org In this strategy, the nitrogen atoms of the bipyridine ring act as directed metalation groups (DMGs), coordinating to a strong base like an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium). wikipedia.orgbaranlab.org This coordination increases the acidity of the adjacent ortho-protons, facilitating their removal by the base to form a lithiated intermediate. organic-chemistry.orgharvard.edu This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4, C4', C6, and C6' positions. The regioselectivity of DoM can be influenced by steric factors and the presence of other substituents on the rings. uwindsor.ca
| Modification Strategy | Description | Typical Reagents | Target Positions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction between a halobipyridine and a boronic acid/ester. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), arylboronic acid. iastate.edu | Positions with a halogen substituent. |
| Negishi Coupling | Pd- or Ni-catalyzed reaction between a halobipyridine and an organozinc reagent. orgsyn.org | Pd or Ni catalyst, organozinc halide. orgsyn.org | Positions with a halogen substituent. |
| Directed ortho-Metalation (DoM) | Deprotonation at the position ortho to the ring nitrogen using a strong base, followed by reaction with an electrophile. wikipedia.org | n-BuLi, s-BuLi, LDA; various electrophiles (e.g., MeI, CO₂, aldehydes). harvard.eduuwindsor.ca | C4, C4', C6, C6' |
Introduction of Pendant Arms and Bridging Ligands
Introducing pendant arms and creating bridging ligands from this compound are common strategies to develop more complex structures with tailored coordination properties, such as multinuclear metal complexes or supramolecular assemblies. youtube.com
Functionalization of the Methyl Group: The methyl group at the C5 position is a prime site for introducing pendant arms. It can be halogenated, for example, using N-bromosuccinimide (NBS), to form a bromomethyl derivative. orgsyn.org This bromomethyl group is a versatile handle for further nucleophilic substitution reactions, allowing the attachment of a wide variety of functional groups, including amines, ethers, and thioethers, to create flexible or rigid pendant arms.
Building Bridging Ligands: Bridging ligands, which can coordinate to two or more metal centers simultaneously, can be synthesized from this compound. This can be achieved by using cross-coupling reactions to link two bipyridine units together. For example, a dihalo-functionalized aromatic compound can be coupled with two equivalents of a boronic acid-derivatized this compound to create a larger, bridged structure. Another approach involves functionalizing the bipyridine core at multiple positions with coordinating groups that can bind to different metal ions.
| Strategy | Approach | Example Reaction | Resulting Structure |
|---|---|---|---|
| Introduction of Pendant Arms | Functionalization of the C5-methyl group. | Halogenation with NBS followed by nucleophilic substitution. orgsyn.org | Bipyridine with a functionalized arm at the C5 position. |
| Creation of Bridging Ligands | Linking two bipyridine units via a spacer. | Suzuki or Negishi coupling with a bifunctional linker. | Bis-bipyridine ligand capable of forming dinuclear complexes. |
| Creation of Bridging Ligands | Introducing additional coordinating groups. | DoM to introduce carboxylate or phosphonate (B1237965) groups at the C4/C6 positions. | Multidentate ligand for coordination polymers. acs.org |
Strategies for Post-Synthetic Functionalization
Post-synthetic modification (PSM) refers to the chemical modification of a ligand after it has been incorporated into a larger molecular or supramolecular structure, such as a metal-organic framework (MOF) or a metal complex. nih.gov This approach is advantageous as it allows for the introduction of functional groups that might not be stable under the initial synthesis conditions of the framework or complex.
For a this compound ligand integrated into a MOF, PSM can be performed on accessible functional groups. iastate.edursc.org For example, if a derivative of the bipyridine containing a reactive group (like an alkene or an azide) is used as a linker in a MOF, this group can be subsequently modified. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are particularly well-suited for PSM due to their high efficiency and selectivity in mild conditions. nih.gov This allows for the covalent attachment of various molecules to the bipyridine core within the porous structure of the MOF, altering its chemical environment and properties. nih.gov
Another PSM strategy is solvent-assisted ligand incorporation (SALI), where functionalities with carboxylate derivatives can be coordinated to the metal nodes of a pre-existing framework, functionalizing the structure without altering the original bipyridine linker. nih.gov
Exploration of Functional Group Tolerance in Derivatization Reactions
The success of derivatization reactions heavily depends on the compatibility of the existing functional groups with the reaction conditions. The tolerance of various functional groups is a critical consideration when planning multi-step syntheses involving this compound.
In the context of metal-catalyzed cross-coupling reactions, modern catalytic systems have shown remarkable functional group tolerance. For example, Negishi couplings are known to be compatible with a wide array of functional groups, including esters (COOR), nitriles (CN), nitro groups (NO₂), and protected alcohols and amines. orgsyn.org This tolerance allows for the synthesis of complex, highly functionalized bipyridine derivatives without the need for extensive use of protecting groups. orgsyn.org
However, strongly acidic protons (e.g., from carboxylic acids or unprotected alcohols) and highly reactive groups can be incompatible with the organometallic reagents used in these couplings or the strong bases used in DoM. In such cases, protection-deprotection strategies are necessary. The choice of derivatization reagent and reaction conditions must be carefully selected to avoid unwanted side reactions with existing functionalities on the bipyridine scaffold. researchgate.netnih.gov
Q & A
Basic: What are the common synthetic routes for preparing 5-Methyl-3,3'-bipyridine?
Methodological Answer:
The synthesis of this compound typically involves cross-coupling reactions. A validated approach, adapted from analogous bipyridine derivatives, employs Ullmann-type coupling between halogenated pyridines and methyl-substituted precursors. For example, a protocol similar to the synthesis of 5-Fluoro-6'-methyl-3,3'-bipyridine (Conditions B) uses:
- Starting materials : 6-methylpyridin-3-yl trifluoromethanesulfonate (1.00 equiv) and a brominated pyridine derivative (1.50 equiv).
- Conditions : Reaction at 60°C for 24 hours in the presence of a transition metal catalyst (e.g., Cu or Ni), followed by purification via flash chromatography (hexanes/ethyl acetate gradient with 5% triethylamine) to isolate the product .
Challenges include low yields due to steric hindrance from methyl groups, as seen in the synthesis of 6,6′-dimethyl-2,2′-bipyridine, where organometallic reagents and high temperatures are often required .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
Structural confirmation relies on a combination of:
- ¹H NMR : Peaks for aromatic protons (δ 8.6–7.2 ppm) and methyl groups (δ ~2.6 ppm, singlet) confirm substitution patterns.
- ¹³C NMR : Signals for quaternary carbons (e.g., δ 159–135 ppm for aromatic carbons) and methyl carbons (δ ~24 ppm) validate connectivity .
- HRMS : Exact mass analysis (e.g., [M + H]⁺ at m/z 189.0822) ensures molecular formula accuracy .
- IR Spectroscopy : Absorptions near 1600 cm⁻¹ (C=N stretching) and 2921 cm⁻¹ (C-H from methyl) provide additional confirmation .
Advanced: How do reaction conditions influence the yield of this compound in cross-coupling reactions?
Methodological Answer:
Key factors include:
- Catalyst Choice : Ni or Pd catalysts often outperform Cu in sterically hindered systems. For example, Ni-catalyzed reductive coupling of 2-halomethylpyridines improves yields in bipyridine syntheses .
- Temperature and Solvent : Prolonged heating (e.g., 24–48 hours at 60–80°C) in polar aprotic solvents (DMF, DMSO) enhances reactivity but may increase side products.
- Purification : Triethylamine in the mobile phase during flash chromatography minimizes tailing and improves resolution of methyl-substituted products .
Contradictions in yield optimization (e.g., 75% vs. lower yields in analogous syntheses) may arise from substituent electronic effects, necessitating iterative condition screening .
Advanced: What strategies are effective in resolving contradictory crystallographic data during structural elucidation?
Methodological Answer:
When crystallographic data conflicts with spectroscopic results:
- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder or twinning. For ambiguous cases, SHELXPRO can interface with macromolecular tools for alternative models .
- Complementary Techniques : Pair X-ray diffraction with EPR spectroscopy (for paramagnetic metal complexes) or XAS (electronic structure analysis) to cross-validate coordination environments .
- Thermal Analysis : Thermogravimetric data (e.g., decomposition at ~475°C for Fe-bipyridine complexes) can confirm ligand-metal stoichiometry when crystallography is inconclusive .
Advanced: What role does this compound play in the design of transition metal complexes for catalytic applications?
Methodological Answer:
The methyl group enhances steric and electronic properties:
- Steric Effects : Bulky substituents stabilize low-coordinate metal centers (e.g., in Ru or Fe complexes), improving catalytic longevity in oxidation or hydrogenation reactions .
- Electronic Tuning : Methyl groups donate electron density, shifting redox potentials. For example, in aqueous organic redox flow batteries (AORFBs), methyl-substituted bipyridines increase ligand hydrophobicity, reducing active material crossover .
- Characterization : UV-vis spectroscopy (e.g., d-d transitions in [M(bpy)₃]ⁿ⁺ complexes) and cyclic voltammetry are critical for assessing catalytic activity .
Advanced: How can computational methods complement experimental data in studying the electronic properties of this compound derivatives?
Methodological Answer:
- DFT Calculations : Model HOMO-LUMO gaps to predict absorption spectra (e.g., λmax shifts in UV-vis) and compare with experimental data .
- Molecular Dynamics (MD) : Simulate ligand-metal binding dynamics to explain discrepancies in crystallographic vs. solution-phase structures.
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-based computations validate experimental ¹³C/¹H NMR assignments for methyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
